

# Unveiling the Chemical Identity of Calcitriol Impurity C

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## Compound of Interest

Compound Name: *Impurity C of Calcitriol*

Cat. No.: *B10814594*

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Shanghai, China – December 10, 2025 – An in-depth analysis of Calcitriol Impurity C, a substance identified during the synthesis of the active vitamin D metabolite Calcitriol, reveals its distinct chemical structure and properties. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals.

Calcitriol Impurity C is chemically identified as the triazoline adduct of pre-Calcitriol.<sup>[1][2]</sup> This compound is formed as a by-product during the synthesis of Calcitriol.<sup>[3][4][5]</sup> It is also referred to as the pre-Calcitriol PTAD adduct.<sup>[6][7]</sup>

## Chemical and Physical Data

A summary of the key chemical identifiers and properties of Calcitriol Impurity C is presented below.

Property	Value	Source(s)
IUPAC Name	(1R,7S,10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2R)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.0 <sup>2</sup> , <sup>6</sup> .0 <sup>10</sup> , <sup>14</sup> ]hexadec-8-ene-3,5-dione	[3][6][8]
CAS Number	8637-44-0	[1][3][4][6][7][8][9][10][11]
Molecular Formula	C <sub>35</sub> H <sub>49</sub> N <sub>3</sub> O <sub>5</sub>	[1][3][4][6][7][8][9][10][11]
Molecular Weight	591.78 g/mol (591.8 g/mol also reported)	[1][3][6][7][8][9][10]
Appearance	White to Off-White Solid	[6]
Melting Point	>130 °C (decomposes)	[6]
Solubility	Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO)	[10][12]
Purity (by HPLC)	>95% (as a reference standard)	[10]
Storage	Recommended at 2-8°C or -20°C for long-term storage.	[4][10][12]

## Experimental Protocols

### Synthesis and Isolation:

Calcitriol Impurity C is noted as a synthetic route-dependent impurity.[13] It is specifically the triazoline adduct of pre-calcitriol. The formation of this adduct involves the reaction of pre-calcitriol with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). This reaction is sometimes used for the derivatization of vitamin D compounds for analytical purposes, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

### Analytical Characterization:

The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) list the triazoline adduct of pre-calcitriol as a specified organic impurity of Calcitriol.<sup>[13][14]</sup> High-Performance Liquid Chromatography (HPLC) is the standard method for its detection and quantification in Calcitriol active pharmaceutical ingredients (APIs).<sup>[10][15]</sup> The USP provides specific chromatographic conditions for the analysis of Calcitriol and its impurities.<sup>[14][15]</sup>

While specific NMR and mass spectrometry data for Calcitriol Impurity C are not detailed in the provided search results, commercial suppliers of this reference standard confirm its structure through techniques including <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry, which are typically provided with a Certificate of Analysis.<sup>[10]</sup>

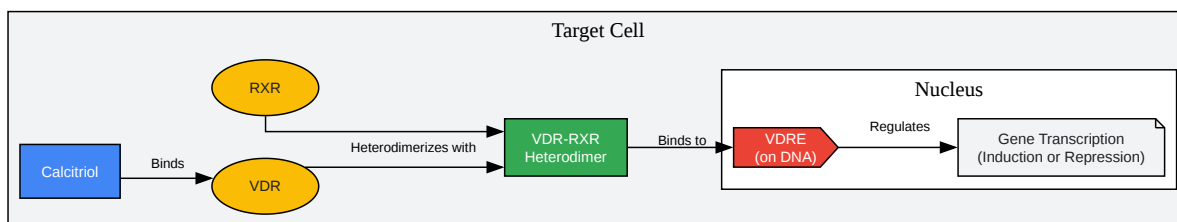
## Biological Activity and Signaling

Calcitriol, the parent compound, is the active form of vitamin D3 and a crucial regulator of calcium homeostasis.<sup>[1][16]</sup> It exerts its effects by binding to the vitamin D receptor (VDR), a nuclear transcription factor that modulates the expression of numerous genes.<sup>[17][18][19]</sup> The VDR, when bound to Calcitriol, forms a complex with the retinoid X receptor (RXR), which then interacts with vitamin D response elements (VDREs) on DNA to regulate gene transcription.<sup>[18]</sup>

The biological activity of Calcitriol Impurity C itself is not well-characterized in the public domain. However, it is identified as a vitamin D receptor activator.<sup>[3]</sup> As an impurity in a pharmaceutical product, its biological effects are a critical aspect of safety assessment. One study mentions a novel non-hypercalcemic vitamin D derived anticancer agent, PT19c, which was synthesized by bromoacetylation of a PTAD-ergocalciferol adduct, a structurally related compound. This suggests that modifications of the PTAD adduct structure can lead to biologically active molecules.

The primary signaling pathway for Calcitriol involves the VDR. This pathway is integral to calcium metabolism, bone health, and has been implicated in immune response and cell proliferation.<sup>[16][17][20]</sup>

Below is a simplified representation of the canonical Calcitriol signaling pathway.

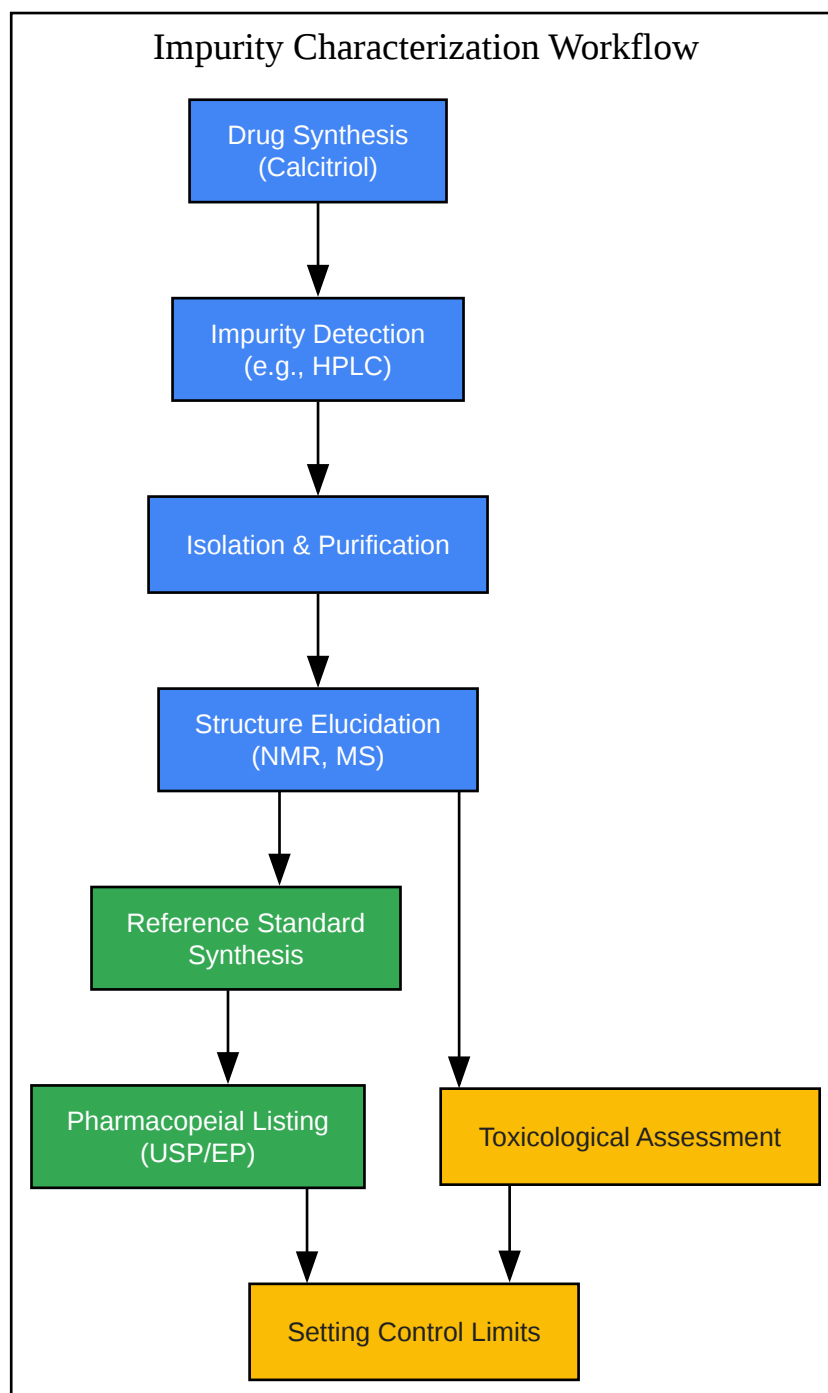


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Caption: Canonical Calcitriol Signaling Pathway.

## Logical Workflow for Impurity Identification

The process of identifying and characterizing a pharmaceutical impurity like Calcitriol Impurity C follows a structured workflow.



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Caption: Workflow for Pharmaceutical Impurity Identification.

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